molecular formula C8H12O2 B8646977 Hexahydro-2H-3,5-methanocyclopenta[b]furan-6-ol CAS No. 827607-29-4

Hexahydro-2H-3,5-methanocyclopenta[b]furan-6-ol

Cat. No. B8646977
M. Wt: 140.18 g/mol
InChI Key: MWUWGUJEZSPUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07169541B2

Procedure details

12.4 g of 5-hydroxy methyl-2-norbornene and 300 ml of methylene chloride were put in a flask, and 28.7 g (75% content) of m-chloro perbenzoic acid was dropped therein at 30° C. After completion of dropping, it was agitated at the temperature for 1 hour, then it was cooled to 0° C., and the precipitated benzoic acid was removed by filtration. The filtrate was washed with an aqueous solution of sodium sulfite, an aqueous solution of sodium bicarbonate, and then the organic layer was concentrated under a reduced pressure. The resultant crude 2,3-epoxy-5-hydroxy methyl norbornane, 100 ml of toluene and a catalytic amount of a concentrated sulfuric acid were put in a flask, and agitated at 50° C. for 2 hours. Then, usual after-treatment was carried out to yield 10.1 g of 2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonane.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2.ClC1C=CC=C(C(OO)=[O:18])C=1>C(Cl)Cl>[OH:18][CH:6]1[CH:5]2[CH:4]3[CH:3]([CH2:8][CH:7]1[CH2:9]3)[CH2:2][O:1]2

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
OCC1C2C=CC(C1)C2
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
28.7 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
it was agitated at the temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 30° C
CUSTOM
Type
CUSTOM
Details
the precipitated benzoic acid was removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with an aqueous solution of sodium sulfite
CONCENTRATION
Type
CONCENTRATION
Details
an aqueous solution of sodium bicarbonate, and then the organic layer was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant crude 2,3-epoxy-5-hydroxy methyl norbornane, 100 ml of toluene and a catalytic amount of a concentrated sulfuric acid were put in a flask
STIRRING
Type
STIRRING
Details
agitated at 50° C. for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1C2CC3C(COC13)C2
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.